molecular formula C5H11NO B2534792 N-(pentan-2-ylidene)hydroxylamine CAS No. 623-40-5

N-(pentan-2-ylidene)hydroxylamine

Cat. No.: B2534792
CAS No.: 623-40-5
M. Wt: 101.15 g/mol
InChI Key: FWSXGNXGAJUIPS-AATRIKPKSA-N
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Preparation Methods

N-(pentan-2-ylidene)hydroxylamine is typically synthesized by reacting pentane-2-one with hydroxylamine hydrochloride . The reaction conditions involve mixing the reactants in an appropriate solvent, such as ethanol or water, and maintaining the reaction mixture at a controlled temperature, usually around room temperature. The reaction proceeds as follows:

C5H10O+NH2OHHClC5H11NO+H2O+HCl\text{C}_5\text{H}_{10}\text{O} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_5\text{H}_{11}\text{NO} + \text{H}_2\text{O} + \text{HCl} C5​H10​O+NH2​OH⋅HCl→C5​H11​NO+H2​O+HCl

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

N-(pentan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(pentan-2-ylidene)hydroxylamine has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(pentan-2-ylidene)hydroxylamine can be compared with other similar compounds such as:

    Acetone oxime: Similar in structure but with a different alkyl group.

    Butanone oxime: Another oxime with a different carbon chain length.

    Cyclohexanone oxime: A cyclic oxime with distinct chemical properties.

What sets this compound apart is its specific alkyl chain length, which influences its reactivity and solubility properties .

Properties

CAS No.

623-40-5

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(NE)-N-pentan-2-ylidenehydroxylamine

InChI

InChI=1S/C5H11NO/c1-3-4-5(2)6-7/h7H,3-4H2,1-2H3/b6-5+

InChI Key

FWSXGNXGAJUIPS-AATRIKPKSA-N

SMILES

CCCC(=NO)C

Isomeric SMILES

CCC/C(=N/O)/C

Canonical SMILES

CCCC(=NO)C

solubility

not available

Origin of Product

United States

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